B1193799 ZEN-3694

ZEN-3694

Katalognummer B1193799
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Wissenschaftliche Forschungsanwendungen

ZEN-3694 in Oncology Research

ZEN-3694 is a novel BET bromodomain inhibitor with significant efficacy in treating various solid tumor and hematological malignancies. This orally bioavailable small molecule has shown promising results in inhibiting proliferation and MYC mRNA expression in different cancer cell lines. Studies have demonstrated its strong activity against solid tumors and hematological malignancies, with sub-micromolar potency, making it a potential therapeutic agent in oncology. It has been found to work effectively alone or in combination with standard of care and targeted therapies across a range of malignancies, including breast, prostate, lung, melanoma, AML, and DLBCL (Attwell et al., 2015).

ZEN-3694 in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study of ZEN-3694 combined with enzalutamide was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC). The study reported acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors (ASI). Lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies was associated with longer radiographic progression-free survival, suggesting ZEN-3694 as a potential treatment option in mCRPC, especially for patients displaying low AR transcriptional activity (Aggarwal et al., 2020).

Potential in Combining with Immunotherapies

ZEN-3694 targets several pathways that suppress anti-tumor immune responses, making it a potential candidate for combination with immunotherapies. It downregulates checkpoints like B7H3 and PD-L1, upregulates MICA antigens, and affects the differentiation and function of Regulatory T cells (Tregs). Additionally, ZEN-3694 inhibits suppressive cytokines/chemokines like IL-10 and CCL2, suggesting its potential in overcoming resistance to PD1 therapy and synergizing with various cancer immunotherapies (Attwell et al., 2016).

Use in Breast Cancer Research

In ER-positive breast cancer, ZEN-3694 combined with CDK4/6 inhibitors showed potential in reversing acquired resistance to CDK4/6 inhibitors. It exhibited potent inhibition of proliferation and induced apoptosis in resistant cell lines, suggesting its therapeutic potential in advanced ER+ breast cancer resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Modulating Treatment with AI Platforms

An interesting application of ZEN-3694 was demonstrated in a study where the CURATE.AI platform was used to guide the dosing of ZEN-3694 and enzalutamide in metastatic castration-resistant prostate cancer. The platform enabled the identification of significant dose adjustments, improving both treatment efficacy and tolerance (Pantuck et al., 2018).

Targeting Mechanisms of Resistance to Endocrine Therapies

ZEN-3694, in combination with BET inhibitors, targets several mechanisms of resistance to endocrine therapies in ER+ breast cancers. It showed activity in models of resistance to tamoxifen, fulvestrant, and CDK4/6 inhibitors, regulating transcriptional programs linked to resistance and highlighting its potential as a novel therapeutic strategy in treating resistant ER+ breast cancer (Kharenko et al., 2018).

Eigenschaften

Produktname

ZEN-3694

IUPAC-Name

Unknown

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ZEN-3694;  ZEN 3694;  ZEN3694.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.